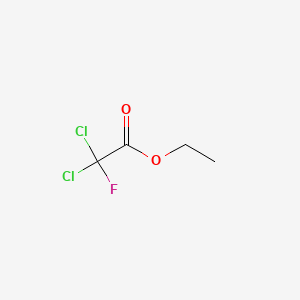

Ethyl dichlorofluoroacetate

CAS No.: 383-61-9

Cat. No.: VC3725527

Molecular Formula: C4H5Cl2FO2

Molecular Weight: 174.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 383-61-9 |

|---|---|

| Molecular Formula | C4H5Cl2FO2 |

| Molecular Weight | 174.98 g/mol |

| IUPAC Name | ethyl 2,2-dichloro-2-fluoroacetate |

| Standard InChI | InChI=1S/C4H5Cl2FO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 |

| Standard InChI Key | PPQCNDDNRAEPNU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(F)(Cl)Cl |

| Canonical SMILES | CCOC(=O)C(F)(Cl)Cl |

Introduction

Chemical Identity and Structure

Ethyl dichlorofluoroacetate is a halogenated ester characterized by the presence of two chlorine atoms and one fluorine atom attached to the alpha carbon of an acetate group. This structural arrangement creates a compound with distinct chemical properties that make it valuable in synthetic organic chemistry.

The compound is formally known as ethyl 2,2-dichloro-2-fluoroacetate according to IUPAC nomenclature. It has several common synonyms including 2,2-dichloro-2-fluoroacetic acid ethyl ester, dichlorofluoroacetic acid ethyl ester, and dichlor-fluor-essigsaeure-aethylester among others .

Identification Parameters

The compound can be uniquely identified through various standard chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 383-61-9 |

| Molecular Formula | C₄H₅Cl₂FO₂ |

| EINECS | 206-849-5 |

| MFCD Number | MFCD00013664 |

| IUPAC Name | ethyl 2,2-dichloro-2-fluoroacetate |

The structural composition features an ethyl group connected to a dichlorofluoroacetate moiety, creating a molecule that serves as an important intermediate in various synthetic pathways .

Physical and Chemical Properties

Ethyl dichlorofluoroacetate exhibits physical properties that influence its handling, storage, and application in chemical processes. Understanding these properties is essential for researchers and industrial practitioners working with this compound.

Physical Properties

The compound exists as a liquid under standard conditions with the following measurable physical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 174.986 g/mol |

| Boiling Point | 131.3°C at 760 mmHg |

| Flash Point | 46.5°C |

| Density | 1.385 g/cm³ |

| Exact Mass | 173.965 |

These properties influence the compound's behavior in various chemical reactions and determine appropriate handling procedures in laboratory and industrial settings .

Chemical Reactivity

The chemical reactivity of ethyl dichlorofluoroacetate is largely governed by the electron-withdrawing effects of the halogen substituents on the alpha carbon. The presence of two chlorine atoms and one fluorine atom creates an electrophilic center that is susceptible to nucleophilic attack. This reactivity pattern makes the compound particularly valuable in synthetic organic chemistry.

| Quantity | Commercial Price (2019) |

|---|---|

| 1g | 98.00 € |

| 5g | 293.00 € |

These pricing data suggest that ethyl dichlorofluoroacetate is a specialty chemical that requires precise synthetic methods and quality control measures, resulting in relatively high costs per unit .

Applications in Organic Synthesis

Ethyl dichlorofluoroacetate serves as a versatile reagent in synthetic organic chemistry, with particular utility in the preparation of fluorinated compounds.

Synthesis of Fluorinated Allylic Alcohols

A significant application of ethyl dichlorofluoroacetate is in the synthesis of 3-gem-difluoro-2-ethoxy allylic alcohols. Research published in Tetrahedron Letters describes a concise synthetic pathway that utilizes this compound as a key building block. This application highlights the compound's value in creating complex fluorinated structures that may have potential applications in pharmaceutical and materials science .

The synthesis route described involves a three-step process starting from commercially available ethyl dichlorofluoroacetate. This methodology provides an efficient approach to creating gem-difluoro compounds, which are important structural motifs in medicinal chemistry and agrochemical development .

Role in Fluorine Chemistry

The importance of ethyl dichlorofluoroacetate extends to the broader field of fluorine chemistry. Fluorinated organic compounds have gained significant importance in pharmaceutical, agrochemical, and materials science applications due to their unique properties, including enhanced metabolic stability, lipophilicity, and binding selectivity.

As a building block containing both fluorine and chlorine atoms, ethyl dichlorofluoroacetate provides synthetic chemists with a valuable tool for introducing these halogens into more complex molecular frameworks through various transformation sequences .

Related Compounds and Derivatives

Understanding the relationship between ethyl dichlorofluoroacetate and structurally similar compounds provides context for its place in organic chemistry.

Dichlorofluoroacetic Acid

Dichlorofluoroacetic acid (CAS: 354-19-8) is the carboxylic acid precursor to ethyl dichlorofluoroacetate. With the molecular formula C₂HCl₂FO₂ and a molecular weight of 146.93 g/mol, this acid shares the dichlorofluoro substitution pattern at the alpha carbon but lacks the ethyl ester group .

Other Halogenated Acetates

Ethyl dichlorofluoroacetate belongs to a broader family of halogenated acetates that include variations in both the halogen substitution pattern and the ester group. These compounds form a spectrum of reagents with varying reactivity profiles and synthetic applications .

Current Research and Future Prospects

Research involving ethyl dichlorofluoroacetate continues to expand, reflecting the growing importance of fluorinated compounds in various fields.

Research Developments

The development of a concise synthesis of 3-gem-difluoro-2-ethoxy allylic alcohols demonstrates ongoing research interest in ethyl dichlorofluoroacetate as a synthetic building block. This research, published in Tetrahedron Letters, showcases the compound's utility in creating specialized fluorinated structures through efficient synthetic pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume